4-Azido-2-nitrophenyl polyethylene glycol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

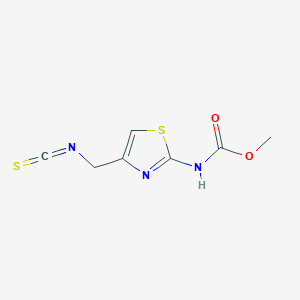

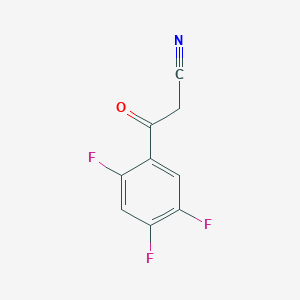

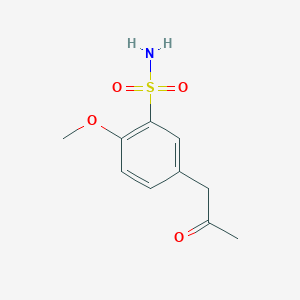

4-Azido-2-nitrophenyl polyethylene glycol (ANPPG) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. ANPPG is a water-soluble reagent that can be used for the modification of biomolecules, such as proteins, peptides, and nucleic acids.

Mécanisme D'action

4-Azido-2-nitrophenyl polyethylene glycol works by forming a covalent bond with biomolecules through the azide group. The azide group is reactive and can undergo a cycloaddition reaction with alkynes or alkenes under mild conditions. This reaction produces a triazole linkage, which is stable and bioorthogonal. The bioorthogonal nature of the triazole linkage allows for the selective labeling and detection of modified biomolecules in complex biological systems.

Effets Biochimiques Et Physiologiques

4-Azido-2-nitrophenyl polyethylene glycol has been shown to have minimal effects on the biochemical and physiological properties of modified biomolecules. The PEG moiety of 4-Azido-2-nitrophenyl polyethylene glycol provides a hydrophilic and biocompatible surface that minimizes non-specific binding and immunogenicity. The triazole linkage is stable and does not interfere with the function of modified biomolecules.

Avantages Et Limitations Des Expériences En Laboratoire

4-Azido-2-nitrophenyl polyethylene glycol has several advantages for lab experiments. It is water-soluble and can be easily dissolved in aqueous solutions, which is ideal for biological systems. It is also stable and can be stored for long periods of time without degradation. 4-Azido-2-nitrophenyl polyethylene glycol is versatile and can be used for the modification of a wide range of biomolecules. However, 4-Azido-2-nitrophenyl polyethylene glycol also has some limitations. The reaction conditions for 4-Azido-2-nitrophenyl polyethylene glycol modification can be sensitive, requiring careful optimization. The yield of 4-Azido-2-nitrophenyl polyethylene glycol modification can vary depending on the biomolecule and reaction conditions. The cost of 4-Azido-2-nitrophenyl polyethylene glycol can also be a limiting factor for some experiments.

Orientations Futures

4-Azido-2-nitrophenyl polyethylene glycol has several potential future directions for scientific research. One potential direction is the development of new applications for 4-Azido-2-nitrophenyl polyethylene glycol in the field of bioconjugation. 4-Azido-2-nitrophenyl polyethylene glycol could be used for the modification of biomolecules for therapeutic purposes, such as drug delivery or targeted therapy. Another potential direction is the optimization of 4-Azido-2-nitrophenyl polyethylene glycol modification conditions for specific biomolecules. This could improve the yield and efficiency of 4-Azido-2-nitrophenyl polyethylene glycol modification, making it a more widely used reagent in scientific research. Finally, the development of new bioorthogonal linkages could expand the scope of 4-Azido-2-nitrophenyl polyethylene glycol modification and improve the specificity and selectivity of modified biomolecules.

Méthodes De Synthèse

4-Azido-2-nitrophenyl polyethylene glycol can be synthesized by the reaction of 4-nitrophenyl chloroformate with polyethylene glycol (PEG) in the presence of sodium azide. The reaction produces 4-Azido-2-nitrophenyl polyethylene glycol as the main product, along with some by-products. The purity of 4-Azido-2-nitrophenyl polyethylene glycol can be improved by using column chromatography.

Applications De Recherche Scientifique

4-Azido-2-nitrophenyl polyethylene glycol has been widely used in scientific research as a crosslinking reagent for the modification of biomolecules. It can be used to conjugate proteins, peptides, and nucleic acids with other molecules, such as fluorescent dyes, biotin, and drugs. This enables the visualization, purification, and targeting of specific biomolecules in biological systems.

Propriétés

Numéro CAS |

140842-24-6 |

|---|---|

Nom du produit |

4-Azido-2-nitrophenyl polyethylene glycol |

Formule moléculaire |

C9H10N4O5 |

Poids moléculaire |

254.2 g/mol |

Nom IUPAC |

2-[(4-azido-2-nitrophenoxy)methoxy]ethanol |

InChI |

InChI=1S/C9H10N4O5/c10-12-11-7-1-2-9(8(5-7)13(15)16)18-6-17-4-3-14/h1-2,5,14H,3-4,6H2 |

Clé InChI |

RCPNSRCFTZOOIM-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OCOCCO |

SMILES canonique |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OCOCCO |

Synonymes |

4-azido-2-nitrophenyl PEG 4-azido-2-nitrophenyl polyethylene glycol ANP-PEG |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)

![N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121972.png)

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)